

The Discovery and Enduring Intrigue of 1,3,5-Trimethyladamantane: A Technical Guide

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Compound of Interest

Compound Name: **1,3,5-Trimethyladamantane**

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Abstract

1,3,5-Trimethyladamantane, a methylated derivative of the unique cage-like hydrocarbon adamantane, holds a significant place in the landscape of alicyclic chemistry. Its rigid, diamondoid structure and tailored lipophilicity have made it a valuable building block in medicinal chemistry, materials science, and as a model compound for fundamental chemical studies. This technical guide provides an in-depth exploration of the discovery and history of **1,3,5-trimethyladamantane**, detailed experimental protocols for its synthesis, a compilation of its physicochemical properties, and a discussion of its applications.

Introduction: The Adamantane Framework

The story of **1,3,5-trimethyladamantane** is intrinsically linked to the fascinating history of its parent molecule, adamantane. The existence of adamantane was first postulated in the early 20th century, but its synthesis remained an elusive challenge for decades. A significant breakthrough occurred in 1941 when Vladimir Prelog achieved the first synthesis, albeit with a very low yield. The field of adamantane chemistry was truly revolutionized in 1957 when Paul von Ragué Schleyer developed a remarkably convenient synthesis through the Lewis acid-catalyzed rearrangement of dicyclopentadiene. This made adamantane and its derivatives readily accessible for broader scientific investigation.

Discovery and First Synthesis of 1,3,5-Trimethyladamantane

While the exact first synthesis of **1,3,5-trimethyladamantane** is not prominently documented in readily available historical reviews, its preparation logically followed the development of efficient adamantane synthesis and alkylation methodologies. The pioneering work of Stetter and Schleyer on adamantane chemistry laid the groundwork for the synthesis of its alkylated derivatives.

The most plausible and widely utilized method for the preparation of **1,3,5-trimethyladamantane** involves the direct methylation of the adamantane core or the use of methylated precursors in adamantane-forming reactions. The bridgehead positions (1, 3, 5, and 7) of the adamantane cage are particularly susceptible to substitution reactions, including alkylation, due to the stability of the resulting tertiary carbocation intermediates.

Physicochemical and Spectral Data

1,3,5-Trimethyladamantane is a clear, colorless oil at room temperature.^[1] Its key physical and spectral properties are summarized in the tables below.

Table 1: Physical Properties of **1,3,5-Trimethyladamantane**

Property	Value	Reference
CAS Number	707-35-7	[2][3]
Molecular Formula	C ₁₃ H ₂₂	[2][3]
Molecular Weight	178.31 g/mol	[2]
Physical State	Clear, colorless oil	[1]
Boiling Point	Data not readily available	
Melting Point	Data not readily available	
Density	Data not readily available	
Solubility	Soluble in organic solvents like chloroform and methanol. ^[1]	[1]

Table 2: Spectral Data for **1,3,5-Trimethyladamantane**

Spectral Data Type	Key Features/Values	Reference
¹³ C NMR	Spectral data available.	[2]
Mass Spectrum	Data available from NIST Mass Spectrometry Data Center.	[4]
Gas Chromatography	Kovats Retention Index data available.	[2] [5]

Experimental Protocols for Synthesis

While the original publication detailing the first synthesis could not be definitively identified, a general and effective method for the preparation of **1,3,5-trimethyladamantane** is the Lewis acid-catalyzed methylation of adamantane. The following protocol is a representative example based on established adamantane chemistry.

Synthesis of **1,3,5-Trimethyladamantane** via Friedel-Crafts Alkylation of Adamantane

Reaction Principle: This method involves the direct methylation of the adamantane bridgehead positions using a methylating agent in the presence of a Lewis acid catalyst. The reaction proceeds via the formation of adamantyl cations, which are then attacked by the methylating agent.

Materials:

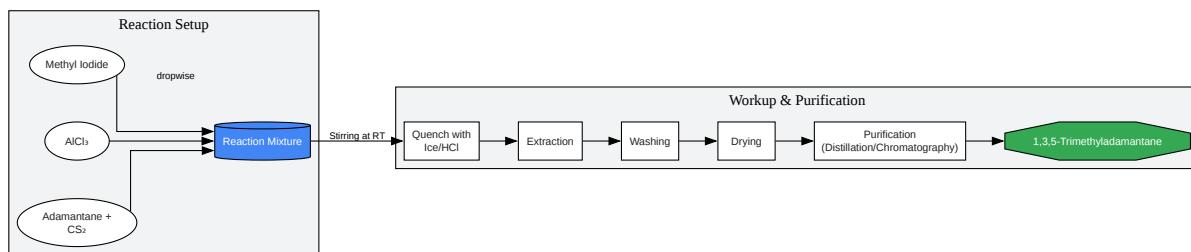
- Adamantane
- Methyl iodide (or another suitable methylating agent)
- Anhydrous aluminum chloride ($AlCl_3$) (or another suitable Lewis acid)
- Anhydrous carbon disulfide (CS_2) (or another suitable inert solvent)
- Hydrochloric acid (HCl), dilute aqueous solution

- Sodium bicarbonate (NaHCO_3), saturated aqueous solution
- Anhydrous magnesium sulfate (MgSO_4)
- Standard laboratory glassware and equipment for inert atmosphere reactions

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel, add adamantane and anhydrous carbon disulfide under an inert atmosphere (e.g., nitrogen or argon).
- Cool the mixture in an ice bath.
- Slowly add anhydrous aluminum chloride to the stirred suspension.
- From the dropping funnel, add methyl iodide dropwise to the reaction mixture over a period of 30 minutes.
- After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for several hours. The progress of the reaction can be monitored by gas chromatography (GC).
- Upon completion, carefully quench the reaction by pouring the mixture over crushed ice and dilute hydrochloric acid.
- Separate the organic layer. Extract the aqueous layer with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
- Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by distillation or column chromatography to yield pure **1,3,5-trimethyladamantane**.

Diagram of Experimental Workflow:

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Caption: General workflow for the synthesis of **1,3,5-trimethyladamantane**.

Applications in Research and Development

The unique structural features of **1,3,5-trimethyladamantane** make it a valuable tool in several areas of research and development:

- Medicinal Chemistry: The adamantane cage is a well-established pharmacophore that can enhance the lipophilicity and metabolic stability of drug candidates. The trimethyl substitution allows for fine-tuning of these properties.
- Materials Science: The rigid and well-defined structure of **1,3,5-trimethyladamantane** makes it a useful building block for the synthesis of polymers and other materials with tailored thermal and mechanical properties.
- Physical Organic Chemistry: It serves as a model compound for studying carbocation chemistry and reaction mechanisms in sterically hindered systems. Its adsorption behavior on surfaces has also been a subject of investigation.[3]

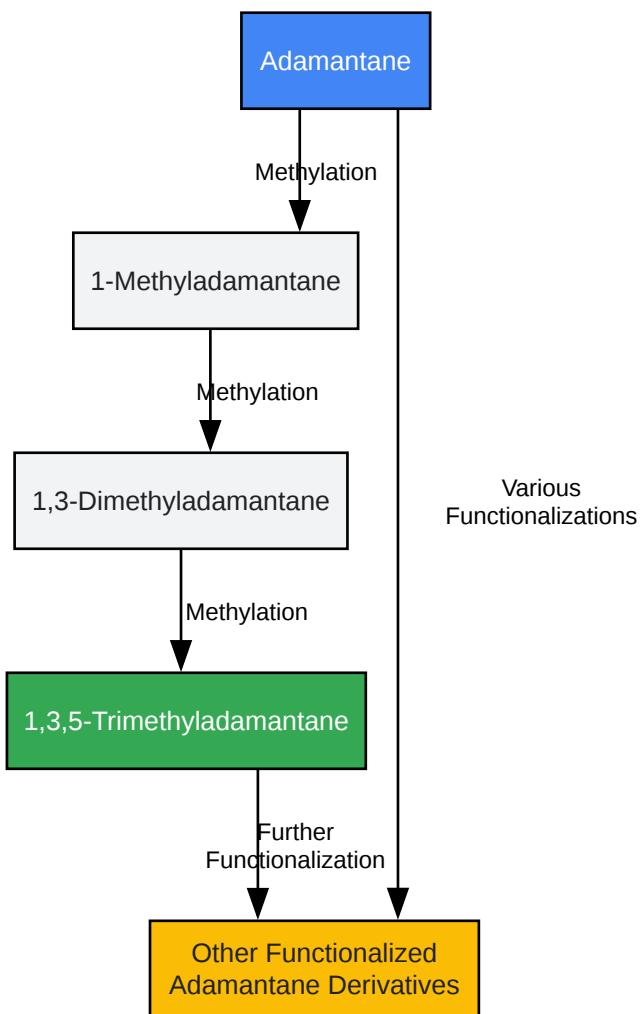
Signaling Pathways and Biological Activity

Currently, there is no significant body of literature suggesting that **1,3,5-trimethyladamantane** itself is directly involved in specific biological signaling pathways or possesses notable biological activity. Its primary role in the life sciences is as a structural motif in the design of bioactive molecules.

Conclusion

1,3,5-Trimethyladamantane, born from the foundational discoveries in adamantane chemistry, continues to be a compound of interest for chemists across various disciplines. Its straightforward, albeit requiring careful execution, synthesis provides access to a unique molecular scaffold. The data and protocols presented in this guide offer a comprehensive resource for researchers and professionals working with this intriguing molecule, facilitating its application in the development of new drugs and materials.

Logical Relationship of Adamantane Derivatives:



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Caption: Hierarchical relationship of methylated adamantane derivatives.

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